Matricin

説明

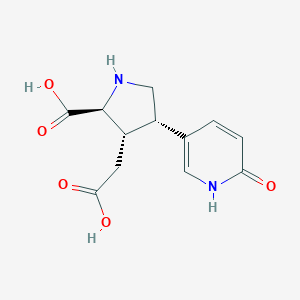

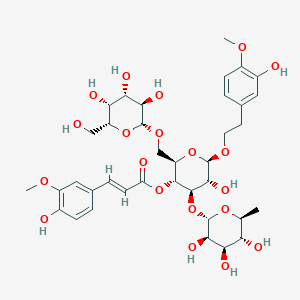

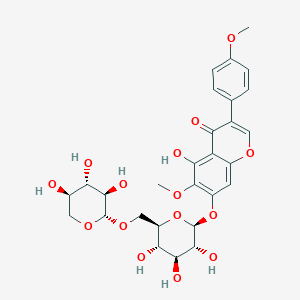

Matricin is a sesquiterpene that can be extracted from the flower of chamomile (Matricaria chamomilla) . It is colorless and has a molecular formula of C17H22O5 . The average mass is 306.354 Da and the monoisotopic mass is 306.146729 Da .

Molecular Structure Analysis

This compound has a complex molecular structure with multiple functional groups. It has 6 defined stereocentres . The IUPAC name for this compound is (3S,3aR,4S,9R,9aS,9bS)-9-Hydroxy-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,9,9a,9b-octahydroazuleno[4,5-b]furan-4-yl acetate .科学的研究の応用

Matricin in Nuclear Structure and Function

This compound, a protein fibrillar structure found in eukaryotic cell nuclei, has been isolated from rat liver nuclear matrices. It forms a diffuse reticulum of fine fibrils and consists predominantly of three primary polypeptide fractions. This compound plays a crucial role in nuclear structure and potentially influences fundamental nuclear processes such as replication, transcription, and RNA processing and transport (Berezney, 1980).

Stereochemistry of this compound

Research into Artemisia arborescens revealed insights into the stereostructures of 4-epithis compound and this compound. Spectroscopic evidence was crucial in assigning their stereostructures, enhancing understanding of these compounds at a molecular level (Appendino & Gariboldi, 1982).

Absolute Configuration of this compound

The absolute configuration of this compound has been established through studies involving synthetic, NMR, and CD studies with chamazulene carboxylic acid, its decomposition product. This research confirmed the widely accepted configuration of this compound, contributing to a deeper understanding of its chemical structure (Goeters et al., 2001).

Chamazulene Carboxylic Acid and this compound

Chamazulene carboxylic acid, a natural profen with anti-inflammatory activity, is a degradation product of proazulenic sesquiterpene lactones like this compound. Found in chamomile and yarrow, it inhibits cyclooxygenase-2 and has shown anti-inflammatory activity in animal models. This compound is converted to chamazulene carboxylic acid in the body, suggesting its role as a natural prodrug with anti-inflammatory effects through this conversion (Ramadan et al., 2006).

Anti-inflammatory Activity of this compound and Chamazulene

Matricine and its transformation product chamazulene, both constituents of chamomile extracts, exhibit anti-inflammatory activity. Chamazulene, in particular, inhibits the formation of leukotriene B4, a potent inflammatory mediator, indicating its potential contribution to the anti-inflammatory effects of chamomile extracts (Safayhi et al., 1994).

作用機序

Matricin has been studied for its potential therapeutic effects. For example, it has been found to exert anti-proliferative activities on H1299 cells (a type of non-small cell lung cancer) in a dose-dependent manner . It has also been found to modulate the effects of carbamazepine-induced acute tubulointerstitial nephritis in rat models of Alzheimer’s Disease via MEK-JAK2-STAT3 signaling .

将来の方向性

The potential therapeutic effects of matricin, such as its anti-proliferative activities on certain cancer cells and its effects on carbamazepine-induced acute tubulointerstitial nephritis , suggest that it could be a subject of future research in the field of medicine. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

(9-hydroxy-3,6,9-trimethyl-2-oxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h5-6,9,12-15,20H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTRJRUSWMMZLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C3C=CC(C3C2OC1=O)(C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Matricin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

29041-35-8 | |

| Record name | Matricin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 160 °C | |

| Record name | Matricin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)

![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)

![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid](/img/structure/B150307.png)